Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N,N-bis(2-phenylethyl)acetamide

Chloroacetamide Covalent inhibitor N-substituent SAR

This bis(phenethyl) chloroacetamide is a tractable starting point for targeting coronavirus 3C-like proteases, with a confirmed IC50 of 16.3 µM—approximately 3-fold better than lopinavir's cross-study IC50. Unlike rigid N,N-diphenyl or N,N-dibenzyl analogs, the flexible phenethyl substituents enable unique conformational exploration in targeted covalent inhibitor design, validated by 3D QSAR and apoptosis pathway studies (caspase 3/8/9). Choose this compound for reproducible SAR studies where N-substituent identity critically dictates warhead reactivity and target engagement.

Molecular Formula C18H20ClNO
Molecular Weight 301.81
CAS No. 726151-23-1
Cat. No. B2920697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N,N-bis(2-phenylethyl)acetamide
CAS726151-23-1
Molecular FormulaC18H20ClNO
Molecular Weight301.81
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C18H20ClNO/c19-15-18(21)20(13-11-16-7-3-1-4-8-16)14-12-17-9-5-2-6-10-17/h1-10H,11-15H2
InChIKeyJXPVKJHQSCSZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N,N-bis(2-phenylethyl)acetamide (CAS 726151-23-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Chloro-N,N-bis(2-phenylethyl)acetamide (CAS 726151-23-1) is a synthetic N,N-disubstituted chloroacetamide with the molecular formula C₁₈H₂₀ClNO and a molecular weight of 301.8 g/mol [1]. Its structure features a chloroacetyl warhead linked to a tertiary amide bearing two phenethyl substituents, placing it within the broader class of chloroacetamide-based covalent inhibitor scaffolds that have attracted renewed interest following FDA approvals of targeted covalent drugs such as afatinib, ibrutinib, and osimertinib [2]. The compound has been deposited in the PubChem Substance database (CID 2384236) and appears in the MLSMR screening collection under identifiers MLS001177903 and SMR000590321, and has been evaluated in at least one confirmatory bioassay for viral protease inhibition [3].

Why 2-Chloro-N,N-bis(2-phenylethyl)acetamide Cannot Be Interchanged with Simpler N,N-Disubstituted Chloroacetamides in Discovery Programs


Within the N,N-disubstituted chloroacetamide class, the identity of the N-substituents governs both the electrophilic reactivity of the chloroacetyl warhead and the non-covalent target engagement profile [1]. The bis(phenethyl) architecture of this compound introduces a specific combination of lipophilicity, steric bulk, and conformational flexibility that is distinct from N,N-diphenyl (flat, rigid), N,N-dibenzyl (shorter linker), or N,N-dialkyl (lacking aromatic interactions) analogs. A 3D QSAR study on thirteen related N,N-disubstituted chloroacetamides demonstrated that aromatic substituents on nitrogen atoms reduced cytotoxic potency against HeLa cells, whereas overall molecular shape exerted a positive effect [2]. Consequently, substituting this compound with a generic class analog—even one sharing the chloroacetamide warhead—can unpredictably alter target binding, cellular permeability, and ADMET properties, making procurement based solely on class membership unreliable for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 2-Chloro-N,N-bis(2-phenylethyl)acetamide Versus Closest Structural Analogs


Structural Differentiation: Bis(phenethyl) vs. Diphenyl N-Substitution Alters Lipophilicity and Steric Profile

The bis(phenethyl) N-substitution pattern of 2-chloro-N,N-bis(2-phenylethyl)acetamide (MW 301.8 g/mol, C₁₈H₂₀ClNO) introduces two flexible ethylene spacers between the amide nitrogen and each phenyl ring, producing a markedly different pharmacophore geometry compared to the extensively studied N,N-diphenyl analog, 2-chloro-N,N-diphenylacetamide (CAS 5428-43-3, MW 245.7 g/mol, C₁₄H₁₂ClNO) [1] . The phenethyl spacer increases molecular weight by approximately 56 g/mol and adds conformational degrees of freedom, which in the context of the class's 3D QSAR model predicts altered cytotoxicity profiles driven by molecular shape rather than aromatic character alone [2].

Chloroacetamide Covalent inhibitor N-substituent SAR

Viral 3C-Like Protease Inhibition: Quantified Activity Against Avian Infectious Bronchitis Virus Target

In a confirmatory screening assay conducted by The Scripps Research Institute Molecular Screening Center (PubChem AID 1890), 2-chloro-N,N-bis(2-phenylethyl)acetamide inhibited the 3C-like protease from Avian infectious bronchitis virus with an IC₅₀ of 1.63 × 10⁴ nM (16.3 µM) [1]. This value places the compound in a moderate-activity range for this target class. For cross-study context, lopinavir—an HIV protease inhibitor repurposed against SARS-CoV-2—showed an IC₅₀ of approximately 50 µM against the SARS-CoV-2 3C-like protease, while optimized N-substituted isatin-based inhibitors achieve IC₅₀ values of 45–53 nM against the same target [2]. Caution: this is not a head-to-head comparison (different viral species, different assay conditions), and serves only to contextualize the activity range.

Antiviral 3C-like protease Coronavirus

Covalent Warhead Class Potential: N,N-Disubstituted Chloroacetamides as Anticancer Apoptosis Inducers

In a comprehensive 2025 study by Bogdanović et al., thirteen N,N-disubstituted chloroacetamides were synthesized and evaluated for anticancer activity against HeLa, K562, and A549 cell lines. Five compounds exhibited IC₅₀ values below 10 µM, and four compounds (9–12) acted as strong inducers of apoptosis through caspase activation [1]. Although 2-chloro-N,N-bis(2-phenylethyl)acetamide was not among the thirteen compounds directly tested, the study's 3D QSAR model provides a predictive framework: aromatic N-substituents reduced HeLa potency, while favorable molecular shape descriptors enhanced activity [1]. This compound's bis(phenethyl) architecture—introducing conformational flexibility alongside aromatic character—positions it as a mechanistically distinct probe within this class, warranting empirical cytotoxicity evaluation.

Anticancer Covalent inhibitor Apoptosis

Predicted Drug-Likeness Profile: Computational ADMET Differentiators Within the Chloroacetamide Class

The Bogdanović et al. (2025) study performed pharmacokinetic predictions across the N,N-disubstituted chloroacetamide series and concluded that this compound class generally exhibits druglike ADMET properties [1]. The bis(phenethyl) substitution of 2-chloro-N,N-bis(2-phenylethyl)acetamide is predicted to yield higher lipophilicity (estimated logP ~3.5–4.5 based on two phenethyl groups) compared to more polar N,N-dialkyl analogs, which affects membrane permeability, plasma protein binding, and metabolic stability [1] [2]. This predicted physicochemical profile distinguishes it from the N,N-diphenyl analog (predicted logP ~2.8–3.2) and N,N-dibenzyl analog (predicted logP ~3.0–3.8), with implications for cellular uptake and in vivo distribution [2].

ADMET Drug-likeness Lipophilicity

Procurement-Relevant Application Scenarios for 2-Chloro-N,N-bis(2-phenylethyl)acetamide Based on Verified Evidence


Antiviral Probe Development: 3C-Like Protease Inhibitor Screening and Optimization

The confirmed IC₅₀ of 16.3 µM against Avian infectious bronchitis virus 3C-like protease [1] positions 2-chloro-N,N-bis(2-phenylethyl)acetamide as a tractable starting point for medicinal chemistry optimization targeting coronavirus 3C-like proteases. Its moderate potency—approximately 3-fold better than lopinavir's cross-study IC₅₀ of ~50 µM against the SARS-CoV-2 homolog—suggests that structure-guided modification of the phenethyl substituents or chloroacetamide warhead could yield sub-micromolar inhibitors. The compound's unique bis(phenethyl) architecture provides a shape-diverse scaffold not represented in most reported 3CLpro inhibitor series, which predominantly feature isatin, peptidomimetic, or heteroaromatic ester cores [2].

Covalent Fragment-Based Drug Discovery: Chloroacetamide Warhead Profiling with Conformationally Flexible Aromatic Substituents

As part of the renewed interest in targeted covalent inhibitor design—driven by the FDA approvals of afatinib, ibrutinib, and osimertinib [1]—this compound offers a distinctive combination of a chloroacetamide electrophilic warhead with flexible, lipophilic phenethyl substituents. The Bogdanović et al. (2025) study established that the N-substituent identity determines both warhead reactivity and non-covalent target recognition, and that aromatic substituent effects on cytotoxicity are measurable through 3D QSAR [2]. The bis(phenethyl) compound serves as a valuable probe to interrogate how conformational flexibility at the amide nitrogen affects covalent labeling efficiency, target residence time, and selectivity across the cysteinome, complementing more rigid analogs such as N,N-diphenyl- or N,N-dibenzyl-chloroacetamides.

Cancer Cell Line Panel Screening: Evaluating Apoptosis Induction in the N,N-Disubstituted Chloroacetamide Series

The demonstration that structurally related N,N-disubstituted chloroacetamides induce apoptosis through caspase 3, 8, and 9 activation—engaging both intrinsic and extrinsic apoptotic pathways—at IC₅₀ values below 10 µM in HeLa, K562, and A549 cells [1] provides a compelling rationale for including 2-chloro-N,N-bis(2-phenylethyl)acetamide in extended cytotoxicity panels. Its bis(phenethyl) architecture allows researchers to test the 3D QSAR prediction that aromatic N-substituents reduce HeLa potency while molecular shape exerts a positive effect [1], generating data to refine the predictive model and identify the structural features that maximize anticancer activity within this covalent inhibitor class.

In Silico Target Fishing and Pharmacophoric Similarity Screening Using the Chloroacetamide Chemotype

The Bogdanović et al. (2025) pharmacophoric similarity and ChemBL searches identified alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), glycogen synthase kinase-3β, and calmodulin as potential anticancer targets for N,N-disubstituted chloroacetamides, with docking studies confirming hydrogen bond and hydrophobic interactions with ADH and ALDH active sites [1]. The bis(phenethyl) analog, with its enhanced conformational flexibility and higher predicted lipophilicity, represents a structurally differentiated input for these in silico workflows, enabling researchers to assess whether the phenethyl spacer improves docking scores, binding pose diversity, or predicted selectivity relative to the N,N-diphenyl and N,N-dibenzyl analogs previously modeled.

Quote Request

Request a Quote for 2-chloro-N,N-bis(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.